2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid
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Overview
Description
2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid is a chemical compound that belongs to the class of thienopyrimidines Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the thiophene-2-carboxamides in the presence of a desiccant like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetic acid moiety, using reagents like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, triethyl orthoformate, potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and sodium hydroxide. The reaction conditions typically involve heating, refluxing, or using a desiccant to remove moisture .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. Thienopyrimidines are known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, some thienopyrimidines act as kinase inhibitors, affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure but differ in their substituents and biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings but exhibit similar biological properties.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds have an additional fused ring, which can enhance their biological activity.
Uniqueness
2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propan-2-yl group and the acetic acid moiety provides distinct properties that can be exploited in various applications .
Properties
Molecular Formula |
C11H12N2O2S |
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Molecular Weight |
236.29 g/mol |
IUPAC Name |
2-(6-propan-2-ylthieno[2,3-d]pyrimidin-4-yl)acetic acid |
InChI |
InChI=1S/C11H12N2O2S/c1-6(2)9-3-7-8(4-10(14)15)12-5-13-11(7)16-9/h3,5-6H,4H2,1-2H3,(H,14,15) |
InChI Key |
HNDJQDVWTDMPQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(N=CN=C2S1)CC(=O)O |
Origin of Product |
United States |
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